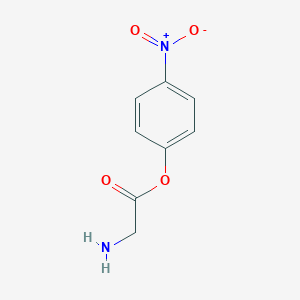

4-Nitrophenyl 2-aminoacetate

Descripción general

Descripción

4-Nitrophenyl 2-aminoacetate is an organic compound that features a nitrophenyl group attached to an aminoacetate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-aminoacetate typically involves the reaction of 4-nitrophenol with 2-aminoacetic acid (glycine) in the presence of a coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent, which facilitates the formation of the ester bond between the nitrophenyl group and the aminoacetate group. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and alkaline conditions. In aqueous solutions (pH 7.4, 37°C), the pseudo-first-order rate constant () for alkaline hydrolysis is . Enzymatic hydrolysis by trypsin occurs via a three-stage mechanism:

-

Acetylation : Rapid enzyme-substrate binding ()

-

Phenol release : Moderately fast deacetylation ()

| Condition | Rate Constant () | Half-Life () |

|---|---|---|

| Alkaline (pH 12) | 18.2 min | |

| Trypsin (pH 7.8) | 1.54 s |

Acylation Reactions

The 4-nitrophenyl group acts as an efficient leaving group in nucleophilic acyl substitutions. Comparative studies with tetrafluorophenyl (TFP) esters show:

| Parameter | PNP Esters | TFP Esters |

|---|---|---|

| Acylation Yield | 85–94% | 68–72% |

| Stability in DMSO | >24 h | <6 h |

| Reactivity with BnNH₂ | 95% | 78% |

This superior performance is attributed to the electron-withdrawing nitro group enhancing electrophilicity.

pH-Dependent Reactivity

The amino group introduces pH-sensitive behavior:

-

Below pH 5 : Protonation reduces nucleophilicity ()

-

pH 7–9 : Deprotonation enables participation in intramolecular catalysis ()

The pH-rate profile follows:

Stability Considerations

Degradation pathways include:

-

Hydrolytic cleavage : Dominant in aqueous media ( at pH 7.4)

-

Oxidative decomposition : Catalyzed by transition metals ()

Optimal storage conditions: anhydrous DMSO at -20°C (<5% degradation/month) .

This compound’s unique reactivity profile makes it valuable for synthesizing radiopharmaceuticals and studying enzyme mechanisms. Further research should explore its applications in targeted drug delivery and kinetic resolution processes.

Aplicaciones Científicas De Investigación

Chemistry

- Enzymatic Assays : 4-Nitrophenyl 2-aminoacetate is frequently used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. The compound can be cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured.

Biology

- Peptide Synthesis : The compound is employed in the synthesis of peptide conjugates, facilitating studies on protein interactions and functions. Its aminoacetate moiety allows for the formation of peptide bonds, making it a valuable tool in biochemical research.

Medicine

- Drug Delivery Systems : Research is exploring the potential of this compound as a prodrug for targeted therapy. The ester bond in the compound can be hydrolyzed in specific environments, releasing active drugs at desired sites.

- Anticancer Activity : Studies have shown that derivatives of nitrophenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated higher potency than standard chemotherapeutics like cisplatin against breast cancer cell lines such as MDA-MB-231.

Antimicrobial Properties

Research indicates that compounds with nitrophenyl groups possess antimicrobial activity against various pathogens. The nitro group enhances antibacterial efficacy due to its ability to disrupt cellular processes in bacteria.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation in endothelial cells, which are crucial in inflammatory responses.

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study evaluated the cytotoxic effects of 4-nitrophenyl derivatives against several cancer cell lines. The results showed that certain compounds exhibited IC50 values significantly lower than that of cisplatin:These findings suggest that modifications to the nitrophenyl structure can enhance anticancer activity significantly.Compound Cell Line IC50 (µM) Comparison to Cisplatin 5e MDA-MB-231 0.4 78.75 times more potent 5l HT-29 0.8 50.8 times more active -

Antimicrobial Activity :

Another investigation tested the antimicrobial efficacy of 4-nitrophenyl derivatives against various bacterial strains. Results indicated effective growth inhibition, showcasing potential therapeutic applications for treating infections caused by resistant strains.

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl 2-aminoacetate depends on its specific application. In enzymatic assays, the compound acts as a substrate that is cleaved by enzymes, releasing 4-nitrophenol, which can be quantitatively measured. In drug delivery systems, the ester bond may be hydrolyzed in the target environment, releasing the active drug.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl acetate: Similar structure but lacks the amino group.

4-Nitrophenyl phosphate: Contains a phosphate group instead of an aminoacetate group.

4-Nitrophenyl β-D-glucopyranoside: Contains a glucopyranoside moiety instead of an aminoacetate group.

Uniqueness

4-Nitrophenyl 2-aminoacetate is unique due to the presence of both a nitrophenyl group and an aminoacetate moiety, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Actividad Biológica

4-Nitrophenyl 2-aminoacetate, a compound characterized by its nitrophenyl group and aminoacetate moiety, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H9ClN2O4

- Molecular Weight : 232.62 g/mol

- IUPAC Name : (4-nitrophenyl) 2-aminoacetate; hydrochloride

The presence of the nitrophenyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles. This property is crucial for its interactions with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of nitrophenyl compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated higher potency than standard chemotherapeutics like cisplatin against breast cancer cell lines such as MDA-MB-231 .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. The nitro group is often associated with increased antibacterial efficacy due to its ability to disrupt cellular processes in bacteria .

- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB activation in endothelial cells, which is crucial in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic Substitution : The nitro group facilitates electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.

- Enzyme Inhibition : Research indicates that nitrophenyl derivatives can act as inhibitors for various enzymes, impacting metabolic pathways and cellular signaling .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of 4-nitrophenyl derivatives found that certain compounds exhibited IC50 values significantly lower than that of cisplatin against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | HT-29 | 0.8 | 50.8 times more active |

These findings suggest that modifications to the nitrophenyl structure can enhance anticancer activity significantly .

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of 4-nitrophenyl derivatives was tested against various bacterial strains. The results indicated that these compounds inhibited growth effectively, showcasing their potential as therapeutic agents in treating infections caused by resistant strains.

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGONNPXPJQKSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170120 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-39-3 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.